kobe2602

Description

Structure

3D Structure

Properties

IUPAC Name |

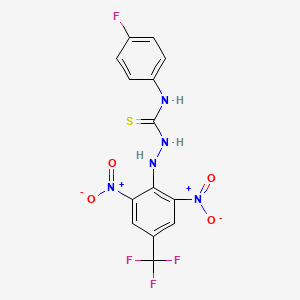

1-[2,6-dinitro-4-(trifluoromethyl)anilino]-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4N5O4S/c15-8-1-3-9(4-2-8)19-13(28)21-20-12-10(22(24)25)5-7(14(16,17)18)6-11(12)23(26)27/h1-6,20H,(H2,19,21,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPBSITXCGPXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of kobe2602 in Ras Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are among the most prevalent drivers of human cancers, yet targeting these oncoproteins has proven to be a formidable challenge. For decades, the absence of defined surface pockets on the active, GTP-bound form of Ras (Ras-GTP) rendered it "undruggable." This guide details the mechanism of action of kobe2602, a small-molecule inhibitor that emerged from a structure-based drug design strategy targeting a novel pocket on Ras-GTP. This compound and its analog, kobe0065, function by directly binding to Ras-GTP and sterically hindering its interaction with a multitude of downstream effector proteins. This action leads to the simultaneous suppression of several critical oncogenic signaling pathways, culminating in anti-proliferative and pro-apoptotic effects in Ras-driven cancer models. This document summarizes the discovery, mechanism, and preclinical efficacy of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its mode of action.

Core Mechanism of Action

This compound was identified through an in silico screening of compounds designed to fit into a newly discovered surface pocket on the crystal structure of M-Ras-GTP, a close homolog of the canonical Ras proteins.[1][2] The fundamental mechanism of this compound is the direct, non-covalent binding to active Ras-GTP. This binding event physically obstructs the effector-binding interface on Ras, competitively inhibiting the association of Ras-GTP with its downstream signaling partners.[1][3]

Unlike inhibitors that target the nucleotide exchange process or the enzymatic activity of upstream or downstream kinases, this compound directly targets the protein-protein interaction at the nexus of Ras signaling. NMR spectroscopy studies using a water-soluble analog, kobe2601, revealed that the compound inserts into a hydrophobic surface pocket near the switch I and switch II regions of H-Ras.[1][3] This positioning sterically clashes with the binding domains of effector proteins.[1][3]

The consequence of this action is the comprehensive blockade of multiple Ras-driven signaling cascades, including:

-

The RAF-MEK-ERK Pathway: Crucial for cell proliferation and survival.

-

The PI3K-Akt Pathway: A key regulator of cell growth, metabolism, and apoptosis.

-

The RalGDS-RalA Pathway: Implicated in cytoskeletal dynamics, vesicle trafficking, and tumorigenesis.[1]

Furthermore, this compound was found to inhibit the interaction between Ras-GTP and the distal allosteric site of Son of sevenless (Sos), a guanine nucleotide exchange factor (GEF) that also functions as a Ras effector.[1] Intriguingly, the compound was also observed to bind to the inactive, GDP-bound form of Ras (Ras-GDP), though it did not appear to inhibit the catalytic GEF activity of Sos.[1][3]

Quantitative Data Summary

The efficacy and biochemical properties of this compound have been quantified through various in vitro and cellular assays. The data is summarized below for clear comparison.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Description | Value | Cell Line / System | Reference |

| Ki | Inhibitory constant for the binding of H-Ras-GTP to the Ras-binding domain (RBD) of c-Raf-1. | 149 ± 55 μM | In vitro binding assay | [1] |

| IC50 | Inhibition of anchorage-independent growth (colony formation). | ~1.4 μM | H-rasG12V-transformed NIH 3T3 cells | [1] |

| IC50 | Inhibition of anchorage-dependent cell proliferation. | ~2 μM | H-rasG12V-transformed NIH 3T3 cells | [1] |

Table 2: Comparative Cellular IC50 Values of Kobe Compounds and Sorafenib

| Compound | Anchorage-Independent Growth IC50 (μM) | Anchorage-Dependent Growth IC50 (μM) | Reference |

| This compound | ~1.4 | ~2.0 | [1] |

| kobe0065 | ~0.5 | ~1.5 | [1] |

| Sorafenib | ~2.1 | ~0.8 | [1] |

Table 3: Antitumor Activity in Xenograft Model

| Treatment (Oral Admin.) | Dose | Tumor Growth Inhibition | Model | Reference |

| This compound | 80 mg/kg/day | ~40-50% | SW480 (K-rasG12V) human colon carcinoma xenograft in nude mice | [1] |

| kobe0065 | 80 mg/kg/day | ~40-50% | SW480 (K-rasG12V) human colon carcinoma xenograft in nude mice | [1] |

| Sorafenib | 80 mg/kg/day | ~65% | SW480 (K-rasG12V) human colon carcinoma xenograft in nude mice | [1] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate the mechanism of action and the experimental approaches used to characterize this compound.

Signaling Pathway Inhibition by this compound

Caption: Mechanism of this compound action on the Ras signaling pathway.

Experimental Workflow for Characterization

Caption: Experimental workflow for the discovery and validation of this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound, based on the published research.[1]

In Vitro Ras-Raf Binding Inhibition Assay

-

Objective: To quantify the ability of this compound to inhibit the direct interaction between active H-Ras and the Ras-binding domain (RBD) of its effector, c-Raf-1.

-

Methodology:

-

Protein Preparation: Recombinant H-Ras was loaded with a non-hydrolyzable GTP analog (GppNHp) to maintain its active state. The c-Raf-1 RBD (amino acids 50-131) was expressed and purified, typically as a GST-fusion protein.

-

Assay Principle: An ELISA-based or similar high-throughput format was used. For example, purified H-Ras-GppNHp was immobilized on a microplate.

-

Inhibition: Various concentrations of this compound (or vehicle control) were pre-incubated with the immobilized H-Ras.

-

Binding Reaction: GST-tagged c-Raf-1 RBD was then added to the wells, allowing binding to occur.

-

Detection: The amount of bound RBD was quantified using an anti-GST antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a colorimetric or chemiluminescent substrate.

-

Data Analysis: The signal was measured, and the inhibitory constant (Ki) was calculated from competitive binding curves.

-

Cellular Ras-GTP Pulldown and Western Blot Analysis

-

Objective: To determine the effect of this compound on the downstream signaling activity of Ras in a cellular context.

-

Methodology:

-

Cell Culture and Treatment: H-rasG12V-transformed NIH 3T3 cells were cultured under standard conditions. Cells were treated with various concentrations of this compound (e.g., 20 μM), a positive control (e.g., sorafenib), or a vehicle (DMSO) for a specified duration.

-

Cell Lysis: After treatment, cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Ras-GTP Pulldown (for RalA-GTP): To measure the activation of the RalGDS effector pathway, cell lysates were incubated with a GST-fusion protein of the Ral-binding domain of Sec5 immobilized on glutathione-sepharose beads. This specifically pulls down the active, GTP-bound form of RalA.

-

Western Blotting:

-

Total cell lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were probed with primary antibodies specific for phosphorylated forms of key downstream kinases (e.g., anti-pMEK, anti-pERK, anti-pAkt).

-

To ensure equal protein loading, membranes were also probed with antibodies against the total forms of these proteins (total MEK, ERK, Akt) and a loading control like β-actin.

-

For the pulldown assay, the captured proteins were eluted, separated by SDS-PAGE, and blotted with an anti-RalA antibody.

-

-

Detection: Blots were incubated with HRP-conjugated secondary antibodies, and signals were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Anchorage-Independent Growth Assay (Soft Agar)

-

Objective: To assess the impact of this compound on the oncogenic potential of Ras-transformed cells, specifically their ability to proliferate without attachment to a solid substrate.

-

Methodology:

-

Plate Preparation: A base layer of agar mixed with cell culture medium was allowed to solidify in 6-well plates.

-

Cell Suspension: H-rasG12V-transformed NIH 3T3 cells were suspended in a top layer of lower-concentration agar mixed with medium containing various concentrations of this compound.

-

Plating: The cell-agar suspension was overlaid onto the base layer.

-

Incubation: Plates were incubated for an extended period (e.g., 2-3 weeks) to allow for colony formation.

-

Quantification: Colonies were stained (e.g., with crystal violet) and counted. The IC50 value was determined as the concentration of this compound required to reduce the number of colonies by 50% compared to the vehicle-treated control.

-

Mouse Xenograft Model

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) were used.

-

Tumor Implantation: Human colon carcinoma SW480 cells, which harbor an endogenous K-rasG12V mutation, were injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered daily via oral gavage at a specified dose (e.g., 80 mg/kg). Control groups received a vehicle solution.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The experiment was concluded after a set period (e.g., 17 days), and the percentage of tumor growth inhibition was calculated by comparing the average tumor volume in the treated group to the vehicle control group. Immunohistochemistry on tumor sections for markers like pERK was also performed.[1]

-

Conclusion and Future Outlook

This compound represents a proof-of-concept for a novel class of Ras inhibitors that function by directly targeting the effector-binding surface of Ras-GTP.[1] Its mechanism, involving the simultaneous blockade of multiple downstream pathways, offers a potential advantage over inhibitors that target a single node in the signaling network. The preclinical data demonstrates that this approach can translate into the inhibition of cancer cell growth both in vitro and in vivo.[1][4]

While the potency of this compound (with Ki and IC50 values in the micromolar range) may not be sufficient for clinical development, the compound serves as a critical scaffold for the development of next-generation Ras inhibitors with improved affinity and specificity.[1][5] The structural information gleaned from its interaction with Ras provides a valuable blueprint for optimizing drug-protein interactions within this challenging target class. Future efforts will likely focus on modifying the this compound structure to enhance its binding affinity, improve its pharmacokinetic properties, and ultimately translate this promising mechanistic approach into a clinically viable therapeutic for Ras-mutant cancers.

References

- 1. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. K-Ras and p53 mouse model with molecular characteristics of human rhabdomyosarcoma and translational applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

KOBE2602: A Targeted Inhibitor of Ras-Effector Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule KOBE2602, focusing on its molecular target, mechanism of action, and the experimental methodologies used in its characterization. This compound has been identified as a selective inhibitor of the Ras family of small GTPases, which are critical regulators of cellular signaling and are frequently mutated in human cancers. This document is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

Molecular Target and Mechanism of Action

This compound directly targets the active, GTP-bound conformation of Ras proteins (H-Ras, K-Ras, and N-Ras).[1][2][3] Its primary mechanism of action is the inhibition of the protein-protein interaction between Ras-GTP and its downstream effector, c-Raf-1.[1][4] By blocking this interaction, this compound effectively abrogates the activation of the downstream Raf-MEK-ERK signaling cascade, a pathway crucial for cell proliferation, differentiation, and survival.[2][3] Furthermore, this compound has been shown to down-regulate the activity of other Ras-dependent signaling molecules, including Akt and RalA.[2][3] This multi-faceted inhibition of Ras-effector pathways contributes to its anti-proliferative and pro-apoptotic effects in cancer cells harboring Ras mutations.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activities in various experimental settings.

| Parameter | Value | Experimental System | Reference |

| K_i (H-Ras-GTP - c-Raf-1 binding) | 149 ± 55 µM | In vitro binding assay | [3] |

| IC50 (Anchorage-dependent growth) | ~2 µM | H-RasG12V-transformed NIH 3T3 cells | [1] |

| IC50 (Anchorage-independent growth) | 1.4 µM | H-RasG12V-transformed NIH 3T3 cells | [1][3] |

| Antitumor Activity (Oral Dose) | 80 mg/kg | Mouse xenograft model with SW480 (K-RasG12V) cells | [1][2] |

Table 1: In Vitro and Cellular Activity of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Ras-Raf Binding Assay

This assay quantifies the inhibitory effect of this compound on the interaction between H-Ras and the Ras-binding domain (RBD) of c-Raf-1.

-

Reagents:

-

Recombinant human H-Ras protein

-

Recombinant GST-tagged c-Raf-1 RBD

-

GTPγS (non-hydrolyzable GTP analog)

-

Glutathione-Sepharose beads

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

Load recombinant H-Ras with GTPγS by incubation in the presence of a molar excess of the nucleotide.

-

Immobilize GST-c-Raf-1 RBD on Glutathione-Sepharose beads.

-

In a multi-well plate, combine the GTPγS-loaded H-Ras, the c-Raf-1 RBD-bound beads, and varying concentrations of this compound.

-

Incubate the mixture to allow for binding to occur.

-

Wash the beads to remove unbound H-Ras.

-

Elute the bound proteins from the beads.

-

Quantify the amount of bound H-Ras using a suitable method, such as Western blotting with an anti-H-Ras antibody or by using radiolabeled H-Ras.

-

Calculate the Ki value from the dose-response curve.

-

Cellular Ras-Raf Co-Immunoprecipitation

This assay assesses the ability of this compound to disrupt the Ras-Raf interaction within a cellular context.

-

Reagents:

-

Cell line expressing a tagged version of Ras (e.g., HA-tagged H-RasG12V in NIH 3T3 cells)

-

Cell lysis buffer (non-denaturing, e.g., containing 1% NP-40)

-

Antibody against the Ras tag (e.g., anti-HA antibody)

-

Protein A/G-agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE and Western blotting reagents

-

Antibodies against c-Raf-1 and the Ras tag

-

-

Procedure:

-

Culture the cells and treat with varying concentrations of this compound for a specified time.

-

Lyse the cells in non-denaturing lysis buffer to preserve protein complexes.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with the anti-tag antibody to capture the tagged Ras and its interacting proteins.

-

Add Protein A/G-agarose beads to precipitate the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding partners.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with antibodies against c-Raf-1 and the Ras tag to detect the co-immunoprecipitated proteins.

-

Inhibition of MEK/ERK Phosphorylation

This Western blot-based assay measures the effect of this compound on the downstream signaling of the Ras-Raf pathway.

-

Reagents:

-

Cell line of interest (e.g., H-RasG12V-transformed NIH 3T3 cells)

-

This compound

-

Cell lysis buffer (containing phosphatase and protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells and allow them to adhere.

-

Treat the cells with different concentrations of this compound for the desired duration.

-

Lyse the cells and quantify the protein concentration.

-

Normalize the protein concentrations of all samples.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-MEK, total MEK, p-ERK, and total ERK.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

Anchorage-Independent Growth (Soft Agar) Assay

This assay evaluates the effect of this compound on the tumorigenic potential of cells by measuring their ability to grow in a semi-solid medium.

-

Reagents:

-

H-RasG12V-transformed NIH 3T3 cells

-

Complete growth medium

-

Agar

-

This compound

-

6-well plates

-

-

Procedure:

-

Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

-

Prepare a top layer of 0.3% agar in complete medium containing a single-cell suspension of the transformed cells.

-

Incorporate various concentrations of this compound into the top agar layer.

-

Carefully overlay the top agar layer onto the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.

-

Stain the colonies with a solution such as crystal violet.

-

Count the number of colonies and/or measure their size to determine the effect of this compound on anchorage-independent growth.

-

In Vivo Antitumor Activity in a Xenograft Model

This experiment assesses the efficacy of this compound in a living organism.

-

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

SW480 human colon cancer cells (expressing K-RasG12V)

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of SW480 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 80 mg/kg, daily). The control group receives the vehicle.

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and the workflows of the described experimental procedures.

Caption: this compound inhibits the interaction between active Ras-GTP and c-Raf.

Caption: Experimental workflow for the characterization of this compound.

References

kobe2602 discovery and development history

An In-Depth Technical Guide to the Discovery and Development of kobe2602, a Small-Molecule Ras Inhibitor

For decades, the Ras family of oncoproteins has been considered an "undruggable" target in cancer therapy despite their frequent mutation in various malignancies. The discovery of this compound, a small-molecule inhibitor of Ras, represents a significant advancement in the field. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Development History

This compound was identified through a strategic, structure-based drug design approach. The development originated with the in silico screening of a virtual compound library targeting a newly identified pocket on the GTP-bound form of M-Ras, a close relative of the canonical Ras proteins (H-Ras, K-Ras, and N-Ras). This screening led to the discovery of an initial hit compound, kobe0065 .[1][2][3]

Subsequently, a computer-assisted similarity search of approximately 160,000 compounds, based on the chemical structure of kobe0065, led to the identification of This compound as a more potent analog.[1][2][4] This discovery pipeline highlights the power of computational chemistry in modern drug discovery.

Logical Workflow for the Discovery of this compound

Caption: Workflow for the discovery and validation of this compound.

Mechanism of Action

This compound functions as a Ras inhibitor by directly interfering with the interaction between the active, GTP-bound form of Ras and its downstream effector proteins. Specifically, it has been shown to block the binding of H-Ras•GTP to the Ras-binding domain (RBD) of c-Raf-1.[1][5] This inhibition occurs with a dissociation constant (Ki) of 149 µM.[4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy studies of a related analog, kobe2601, have provided structural insights into the binding mode. These studies revealed that the compound inserts into a surface pocket on H-Ras near the switch I and switch II regions, which are critical for effector protein recognition.[6] By occupying this pocket, this compound allosterically inhibits the binding of multiple Ras effectors, thereby blocking downstream signaling.

The inhibitory effects of this compound are not limited to the Raf-MEK-ERK pathway. It has also been demonstrated to down-regulate the PI3K-Akt and RalGDS-RalA signaling cascades.[1][7][8] This broad-spectrum inhibition of Ras-mediated signaling contributes to its potent anti-proliferative and pro-apoptotic effects in cancer cells harboring Ras mutations.

Ras Signaling Pathway and the Action of this compound

Caption: The Ras signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its parent compound, kobe0065.

Table 1: In Vitro Binding Affinity

| Compound | Target Interaction | Ki (µM) |

| kobe0065 | H-Ras•GTP to c-Raf-1 RBD | 46 ± 13 |

| This compound | H-Ras•GTP to c-Raf-1 RBD | 149 ± 55 |

Table 2: In Vitro and Cellular Inhibitory Concentrations (IC50)

| Compound | Assay | Cell Line | IC50 (µM) |

| This compound | Inhibition of H-RasG12V binding to c-Raf-1 in NIH 3T3 cells | NIH 3T3 (H-RasG12V) | ~10 |

| This compound | Inhibition of colony formation in soft agar | NIH 3T3 (H-RasG12V) | 1.4 |

| This compound | Inhibition of cell proliferation | NIH 3T3 (H-RasG12V) | ~2 |

Table 3: In Vivo Antitumor Efficacy

| Compound | Animal Model | Cell Line | Dosage | Tumor Growth Inhibition |

| This compound | Nude mice xenograft | SW480 (K-RasG12V) | 80 mg/kg (oral administration) | 40-50% |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are representative protocols for the key experiments conducted in the discovery and characterization of this compound.

In Vitro Ras-Raf Binding Assay

This protocol describes a method to assess the inhibitory effect of compounds on the interaction between Ras and the Ras-binding domain (RBD) of Raf.

-

Protein Expression and Purification:

-

Express recombinant GST-tagged c-Raf-1 RBD and His-tagged H-Ras in E. coli.

-

Purify the proteins using glutathione-sepharose and Ni-NTA affinity chromatography, respectively.

-

-

GTP Loading of H-Ras:

-

Incubate purified H-Ras with a 10-fold molar excess of GTPγS (a non-hydrolyzable GTP analog) in the presence of alkaline phosphatase to ensure complete loading.

-

-

Binding Assay:

-

Immobilize GST-c-Raf-1 RBD on glutathione-coated 96-well plates.

-

Add GTPγS-loaded H-Ras to the wells in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

Incubate for 1 hour at room temperature to allow for binding.

-

-

Detection:

-

Wash the wells to remove unbound H-Ras.

-

Add a primary antibody specific for H-Ras, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of H-Ras binding at each concentration of this compound and determine the IC50 value.

-

Western Blot Analysis of MEK and ERK Phosphorylation

This protocol details the procedure for assessing the effect of this compound on the phosphorylation status of downstream effectors in the Ras signaling pathway.

-

Cell Culture and Treatment:

-

Culture NIH 3T3 cells transiently expressing H-RasG12V in DMEM supplemented with 10% fetal bovine serum.

-

Treat the cells with 20 µM this compound or a vehicle control for the desired time period.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

SW480 Xenograft Mouse Model

This protocol outlines the in vivo evaluation of the antitumor activity of this compound.

-

Cell Culture:

-

Culture human colon carcinoma SW480 cells, which harbor a K-RasG12V mutation, in a suitable medium.

-

-

Animal Model:

-

Use 6- to 8-week-old female athymic nude mice.

-

-

Tumor Implantation:

-

Subcutaneously inject 5 x 106 SW480 cells suspended in Matrigel into the flank of each mouse.

-

-

Treatment:

-

When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 80 mg/kg) or a vehicle control orally, once daily, for a specified duration.

-

-

Tumor Measurement:

-

Measure the tumor volume using calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and calculate the tumor growth inhibition as a percentage of the control group.

-

Perform statistical analysis to determine the significance of the observed antitumor effect.

-

This comprehensive guide provides a detailed overview of the discovery, mechanism, and preclinical evaluation of this compound, offering valuable insights for the continued development of Ras-targeted cancer therapies.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. In vitro RAS-RAF binding assays [bio-protocol.org]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. SW480 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. Silibinin Suppresses Growth of Human Colorectal Carcinoma SW480 Cells in Culture and Xenograft through Down-regulation of β-Catenin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ras-Raf Interaction Pathway: Core Mechanisms and Experimental Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf signaling pathway is a cornerstone of cellular communication, governing fundamental processes such as proliferation, differentiation, survival, and apoptosis.[1][2] As a critical branch of the mitogen-activated protein kinase (MAPK) cascade, its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms of the Ras-Raf interaction and presents detailed experimental protocols for its investigation, aimed at researchers, scientists, and professionals in drug development.

Core Components and Mechanism of Activation

The pathway is initiated by the activation of Ras proteins (H-Ras, K-Ras, and N-Ras), small GTPases that cycle between an inactive GDP-bound and an active GTP-bound state.[1] This switch is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1] Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate GEFs, leading to GTP loading on Ras.[1][6]

Active, GTP-bound Ras recruits Raf kinases (A-Raf, B-Raf, and C-Raf), serine/threonine kinases, to the plasma membrane.[1][7][8] This translocation is a critical step, as it facilitates the subsequent activation of Raf. The interaction between Ras and Raf is multifaceted, involving the Ras-binding domain (RBD) and the cysteine-rich domain (CRD) of Raf.[9][10] While the RBD provides the primary high-affinity interaction with the switch I region of Ras, the CRD is also crucial for stable membrane association and full Raf activation.[10]

At the membrane, Raf activation is a complex process involving dimerization (homo- and hetero-dimerization) and phosphorylation events.[7] Activated Raf then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2, which in turn phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2.[1][11] Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses.[1]

Quantitative Analysis of Ras-Raf Interaction

The affinity of the interaction between Ras and Raf proteins is a key determinant of signaling efficiency. Various biophysical techniques have been employed to quantify this interaction, providing valuable data for understanding the pathway's regulation and for the development of targeted inhibitors.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| H-Ras (GppNHp) & C-Raf (RBD) | Isothermal Titration Calorimetry (ITC) | 1 µM | [12] |

| H-Ras (GppNHp) & C-Raf (RBD) | Surface Plasmon Resonance (SPR) | 18 nM | [13] |

| K-Ras (GppNHp) & C-Raf (RBD-CRD) | Surface Plasmon Resonance (SPR) | ~20-50 nM | [4] |

| N-Ras (GppNHp) & C-Raf (RBD) | Isothermal Titration Calorimetry (ITC) | ~1 µM | [12] |

| H-Ras (G12V) & C-Raf | Bioluminescence Resonance Energy Transfer (BRET) | BRET50: 0.172 | [14] |

| K-Ras (G12V) & C-Raf | Bioluminescence Resonance Energy Transfer (BRET) | BRET50: 0.165 | [14] |

| N-Ras (G12V) & C-Raf | Bioluminescence Resonance Energy Transfer (BRET) | BRET50: 0.168 | [14] |

| K-Ras (G12V) & B-Raf | Bioluminescence Resonance Energy Transfer (BRET) | BRET50: 0.083 | [14] |

Note: GppNHp is a non-hydrolyzable GTP analog. BRET50 represents the concentration of the acceptor protein required to produce 50% of the maximum BRET signal and is an indicator of binding affinity.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Ras-Raf Interaction

This protocol describes the co-immunoprecipitation of a "bait" protein (e.g., GFP-tagged Ras) and its interacting "prey" protein (e.g., endogenous Raf).

Materials:

-

Cells expressing the bait protein

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

-

Antibody against the bait protein or its tag (e.g., anti-GFP antibody)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysate Preparation:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in Elution Buffer and heat at 95-100°C for 5-10 minutes to release the protein complexes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot to detect both the bait and prey proteins using specific antibodies.[15]

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for In-Cell Interaction

BRET is a proximity-based assay that measures the interaction between two proteins in living cells.[16] One protein is fused to a bioluminescent donor (e.g., NanoLuc luciferase) and the other to a fluorescent acceptor (e.g., HaloTag).[8]

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression vectors for donor- and acceptor-tagged proteins of interest

-

Transfection reagent

-

White, opaque 96-well plates

-

BRET substrate (e.g., furimazine for NanoLuc)

-

HaloTag ligand labeled with a fluorescent dye (e.g., HaloTag NanoBRET 618)

-

Plate reader capable of measuring luminescence at two distinct wavelengths

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect cells with the donor and acceptor fusion constructs. Include controls with donor only and acceptor only.

-

-

Substrate and Ligand Addition:

-

After 24-48 hours, add the HaloTag ligand to the cells and incubate as recommended by the manufacturer.

-

Just before reading, add the luciferase substrate.

-

-

BRET Measurement:

-

Immediately measure the luminescence at the donor emission wavelength (e.g., ~460 nm for NanoLuc) and the acceptor emission wavelength (e.g., ~618 nm).

-

-

Data Analysis:

In Vitro Raf Kinase Assay

This assay measures the kinase activity of Raf by quantifying the phosphorylation of its substrate, MEK.

Materials:

-

Purified active Raf kinase

-

Purified inactive MEK kinase (substrate)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Phospho-MEK specific antibody

-

Detection reagents (e.g., secondary antibody conjugated to HRP for ELISA or a fluorescent label for TR-FRET)

-

96- or 384-well plates

Procedure:

-

Reaction Setup:

-

In a multi-well plate, add the Kinase Assay Buffer, purified MEK, and the test compound (inhibitor or activator).

-

Add purified active Raf kinase to initiate the reaction.

-

Add ATP to start the phosphorylation.

-

-

Incubation:

-

Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a specific time (e.g., 30-60 minutes).

-

-

Detection:

-

Data Analysis:

-

Quantify the signal, which is proportional to the amount of phosphorylated MEK and thus reflects the Raf kinase activity.

-

For inhibitor studies, calculate the IC50 value.[11]

-

Visualizations of the Ras-Raf Signaling Pathway and Experimental Workflows

Ras-Raf Signaling Cascade

Caption: Overview of the Ras-Raf-MEK-ERK signaling cascade.

Co-Immunoprecipitation Workflow

Caption: Workflow for Co-Immunoprecipitation.

BRET Assay Principle

Caption: Principle of the BRET assay for protein interactions.

Conclusion

A thorough understanding of the Ras-Raf interaction pathway is paramount for the development of effective cancer therapies. This guide has provided a detailed overview of the pathway's core components and activation mechanism, supported by quantitative data on protein-protein interactions. The experimental protocols outlined herein offer practical guidance for researchers to investigate this critical signaling cascade. By combining these molecular and cellular approaches, the scientific community can continue to unravel the complexities of Ras-Raf signaling and develop novel therapeutic strategies to combat diseases driven by its aberrant activity.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KRAS interaction with RAF1 RAS-binding domain and cysteine-rich domain provides insights into RAS-mediated RAF activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Real-time single-molecule co-immunoprecipitation analyses reveal cancer-specific Ras signalling dynamics | Semantic Scholar [semanticscholar.org]

- 7. 14-3-3 Facilitates Ras-Dependent Raf-1 Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioluminescence Resonance Energy Transfer (BRET)-Based Assay for Measuring Interactions of CRAF with 14-3-3 Proteins in Live Cells [app.jove.com]

- 9. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal Structure Reveals the Full Ras–Raf Interface and Advances Mechanistic Understanding of Raf Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Distinct Binding Preferences between Ras and Raf Family Members and the Impact on Oncogenic Ras Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 16. nuvucameras.com [nuvucameras.com]

- 17. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioluminescence Resonance Energy Transfer (BRET)-based Assay for Measuring Interactions of CRAF with 14-3-3 Proteins in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Small Molecule Inhibitor kobe2602: A Technical Guide to its Interruption of Downstream Ras Signaling

For Immediate Release

This technical guide provides a comprehensive overview of the small molecule inhibitor kobe2602 and its effects on the downstream signaling pathways of the Ras oncogene. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and signal transduction. Herein, we detail the mechanism of action of this compound, present quantitative data on its efficacy, provide detailed experimental protocols for key assays, and visualize the affected signaling cascades.

Introduction to this compound

Mutations in the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are among the most prevalent drivers of human cancers, leading to constitutively active signaling that promotes cell proliferation, survival, and differentiation.[1] The development of direct Ras inhibitors has been a long-standing challenge in oncology. This compound, an analog of the compound Kobe0065, emerged from an in silico screen designed to identify small molecules that could bind to a pocket on the surface of GTP-bound Ras (Ras-GTP), thereby inhibiting its interaction with downstream effector proteins.[2][3][4] This guide will explore the significant body of research demonstrating the ability of this compound to disrupt multiple Ras-driven signaling pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of the Ras-effector protein-protein interaction.[2] It directly binds to Ras-GTP, preventing its engagement with a multitude of downstream signaling proteins. This blockade leads to the downregulation of several critical pathways that are hyperactivated in Ras-mutant cancers.

Quantitative Data Summary

The inhibitory activities of this compound have been quantified in various in vitro and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibition Data for this compound

| Assay | Target Interaction | Ki Value (μM) |

| In vitro binding assay | H-Ras·GTP - c-Raf-1 RBD | 149 ± 55 |

Data sourced from Shima et al., PNAS, 2013.[2]

Table 2: Cellular Inhibition Data for this compound

| Cell Line | Assay | IC50 Value (μM) |

| H-rasG12V-transformed NIH 3T3 | Anchorage-independent growth | 1.4 |

| H-rasG12V-transformed NIH 3T3 | Anchorage-dependent growth | 2 |

| H-rasG12V-transformed NIH 3T3 | Sos-mediated nucleotide exchange | ~100 |

Data sourced from Shima et al., PNAS, 2013.[2]

Effects on Downstream Ras Signaling Pathways

This compound has been shown to effectively inhibit multiple downstream signaling cascades initiated by activated Ras.

Raf-MEK-ERK Pathway

The Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation. This compound, by preventing the binding of Ras-GTP to c-Raf-1, leads to a significant reduction in the phosphorylation of MEK and ERK.[2][5]

PI3K-Akt Pathway

The PI3K-Akt pathway is crucial for cell survival and growth. This compound treatment results in a substantial decrease in the phosphorylation of Akt, indicating an inhibition of the PI3K pathway downstream of Ras.[2][5]

RalGDS-RalA Pathway

The RalGDS-RalA pathway is implicated in the regulation of vesicle trafficking and cytoskeletal dynamics, which are important for cell motility and invasion. This compound has been demonstrated to reduce the levels of active, GTP-bound RalA.[2][5]

Sos-mediated Nucleotide Exchange

Interestingly, this compound also exhibits a weaker inhibitory effect on the Son of sevenless (Sos)-mediated GDP-GTP exchange on Ras, suggesting a potential feedback inhibition mechanism.[2][5]

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflows used to characterize its activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's effects on Ras signaling, based on the procedures described by Shima et al., PNAS, 2013, and general laboratory protocols.

In Vitro H-Ras and c-Raf-1 Binding Assay

This assay measures the direct inhibitory effect of this compound on the binding of H-Ras-GTP to the Ras-binding domain (RBD) of c-Raf-1.

-

Protein Preparation: Recombinant GST-tagged c-Raf-1 RBD and His-tagged H-Ras are expressed and purified from E. coli.

-

Nucleotide Loading: H-Ras is loaded with a non-hydrolyzable GTP analog, such as GTPγS or GppNHp, to maintain it in an active state.

-

Assay Setup: The assay is performed in a 96-well plate format. GST-c-Raf-1 RBD is immobilized on glutathione-coated plates.

-

Inhibition: A fixed concentration of GTP-loaded H-Ras is mixed with varying concentrations of this compound.

-

Binding Reaction: The H-Ras and this compound mixture is added to the wells containing the immobilized c-Raf-1 RBD and incubated to allow binding.

-

Detection: Unbound proteins are washed away. The amount of bound H-Ras is quantified using an anti-His antibody conjugated to a detectable enzyme (e.g., HRP) followed by the addition of a chromogenic or chemiluminescent substrate.

-

Data Analysis: The Ki value is calculated by fitting the dose-response data to a competitive binding model.

Cell Lysis and Western Blotting for Downstream Signaling

This protocol details the analysis of the phosphorylation status of key downstream signaling molecules in cells treated with this compound.

-

Cell Culture and Treatment: H-rasG12V-transformed NIH 3T3 cells are cultured to ~70-80% confluency. Cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of MEK, ERK, and Akt.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software, and the ratio of phosphorylated to total protein is calculated.

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the effect of this compound on the hallmark of cellular transformation, anchorage-independent growth.

-

Base Agar Layer: A layer of 0.6% agar in complete medium is poured into 6-well plates and allowed to solidify.

-

Cell Suspension: H-rasG12V-transformed NIH 3T3 cells are trypsinized, counted, and resuspended in complete medium containing 0.3% agar and the desired concentrations of this compound or vehicle control.

-

Top Agar Layer: The cell-agar suspension is overlaid onto the base agar layer.

-

Incubation: The plates are incubated at 37°C in a humidified incubator for 2-3 weeks, with the addition of fresh medium containing the respective treatments every few days to prevent drying.

-

Colony Staining and Counting: Colonies are stained with a solution of crystal violet. The number and size of colonies are quantified using a microscope and image analysis software.

-

Data Analysis: The IC50 value is determined by plotting the percentage of colony formation against the concentration of this compound.

Tumor Xenograft Model in Nude Mice

This in vivo model evaluates the anti-tumor efficacy of this compound.

-

Cell Implantation: Human colon carcinoma SW480 cells, which harbor a K-rasG12V mutation, are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of athymic nude mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for pERK).

-

Efficacy Evaluation: The anti-tumor activity is assessed by comparing the tumor growth inhibition in the this compound-treated group to the control group.

Conclusion

This compound represents a significant advancement in the development of direct Ras inhibitors. Its ability to disrupt the interaction of Ras-GTP with multiple downstream effectors provides a multi-pronged attack on the signaling networks that drive cancer cell proliferation and survival. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate the therapeutic potential of this compound and similar Ras-targeting compounds. The continued exploration of such molecules holds promise for the development of novel and effective treatments for Ras-driven malignancies.

References

- 1. Distinct Binding Preferences between Ras and Raf Family Members and the Impact on Oncogenic Ras Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

The Structural Basis of Kobe2602 Binding to Ras: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of the interaction between the small molecule inhibitor Kobe2602 and the Ras protein, a critical target in cancer therapy. This document synthesizes available research to offer a comprehensive resource on the binding mechanism, a summary of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and interactions.

Introduction to Ras and the Therapeutic Challenge

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal molecular switches in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active form, Ras proteins interact with a multitude of effector proteins, including Raf kinases, phosphoinositide 3-kinases (PI3Ks), and Ral guanine nucleotide exchange factors (RalGEFs), to initiate downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[1] Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, rendering Ras a highly sought-after therapeutic target. However, the shallow and broad nature of its effector-binding surfaces has historically made the development of direct inhibitors a formidable challenge.[2][3]

This compound: A Novel Inhibitor of the Ras-Effector Interaction

This compound, an analog of the parent compound Kobe0065, emerged from an in silico screen designed to identify small molecules that could bind to a novel pocket on the surface of Ras·GTP.[2][3] Unlike conventional approaches that target the nucleotide-binding pocket, this compound functions by directly interfering with the protein-protein interaction between Ras and its downstream effectors.[2]

Mechanism of Action

This compound competitively inhibits the binding of H-Ras·GTP to the Ras-binding domain (RBD) of c-Raf-1.[2] This disruption of the primary Ras-Raf interaction prevents the activation of the downstream MEK/ERK signaling pathway, a critical cascade for cell proliferation.[2] Furthermore, studies have shown that this compound and its parent compound also lead to the downregulation of other key signaling pathways, including the PI3K/Akt and RalGDS pathways, suggesting a broader inhibition of Ras-effector interactions.[2] This multi-pronged inhibition of downstream signaling contributes to its anti-proliferative and pro-apoptotic effects in cancer cells harboring oncogenic Ras mutations.[2]

Quantitative Binding and Activity Data

The following table summarizes the key quantitative data reported for this compound and its analogs.

| Compound | Assay Type | Target | Value | Reference |

| This compound | In vitro inhibition of H-Ras·GTP binding to c-Raf-1 | H-Ras·GTP | Ki = 149 ± 55 µM | [2] |

| This compound | Inhibition of anchorage-independent growth of H-rasG12V-transformed NIH 3T3 cells | Cellular | IC50 ≈ 1.4 µM | [2] |

| This compound | Inhibition of anchorage-dependent proliferation of H-rasG12V-transformed NIH 3T3 cells | Cellular | IC50 ≈ 2 µM | [2] |

| Kobe0065 | In vitro inhibition of H-Ras·GTP binding to c-Raf-1 | H-Ras·GTP | Ki = 46 ± 13 µM | [2] |

| Kobe2601 | In vitro inhibition of H-Ras·GTP binding to c-Raf-1 | H-Ras·GTP | Ki = 773 ± 49 µM | [2] |

Structural Basis of Binding: Insights from an Analog

A direct crystal structure of this compound in complex with Ras is not currently available. However, the structural basis of binding has been elucidated through Nuclear Magnetic Resonance (NMR) studies of a water-soluble analog, Kobe2601, in complex with a stabilized mutant of H-Ras (H-RasT35S·GppNHp).[2] The structural similarity between Kobe2601 and this compound allows for a reliable model of the binding interaction.

The NMR structure (PDB ID: 2LWI) reveals that Kobe2601 binds to a surface pocket on H-Ras located near the switch I and switch II regions, which are critical for effector binding.[2][4] The fluorobenzene moiety of Kobe2601 inserts into a hydrophobic pocket formed by the side chains of Lys5, Leu56, Met67, Gln70, Tyr71, and Thr74.[5] This binding mode directly overlaps with the binding sites of Ras effectors, such as c-Raf-1, PI3K, and RalGDS, providing a clear structural rationale for its competitive inhibitory activity.[2][5] Superimposition of the H-Ras-Kobe2601 complex structure with structures of Ras-effector complexes demonstrates the steric hindrance that would prevent effector binding.[2][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows used to characterize its interaction with Ras.

Caption: Ras signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

Caption: Logical relationship of Kobe2601 binding to H-Ras.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and activity of this compound. These protocols are based on standard molecular biology techniques and the descriptions provided in the primary literature.

In Vitro Ras-Raf Binding Assay (ELISA-based)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of the H-Ras·GTP and c-Raf-1 RBD interaction by this compound.

-

Reagents and Materials:

-

Recombinant human H-Ras protein

-

Recombinant human c-Raf-1 Ras Binding Domain (RBD) fused to Glutathione S-transferase (GST)

-

GTPγS (non-hydrolyzable GTP analog)

-

GDP

-

High-binding 96-well microplates

-

Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Assay buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.05% Tween-20

-

Wash buffer: PBS with 0.05% Tween-20

-

Coating buffer: PBS

-

-

Procedure:

-

Coat the wells of a 96-well plate with 100 µL of 2 µg/mL recombinant H-Ras in coating buffer overnight at 4°C.

-

Wash the wells three times with wash buffer.

-

Block the wells with 200 µL of assay buffer containing 1% BSA for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Load H-Ras with GTPγS by incubating the coated H-Ras with 100 µM GTPγS in assay buffer for 30 minutes at 30°C. For a negative control, load with 100 µM GDP.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a separate plate, pre-incubate 1 µg/mL of GST-RBD with the various concentrations of this compound for 30 minutes at room temperature.

-

Add 100 µL of the this compound/GST-RBD mixture to the H-Ras-coated wells and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add 100 µL of HRP-conjugated anti-GST antibody (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the Ki value using competitive binding analysis.

-

Western Blot Analysis of Downstream Signaling

This protocol outlines the steps to assess the phosphorylation status of MEK, ERK, and Akt in H-rasG12V-transformed cells treated with this compound.

-

Reagents and Materials:

-

H-rasG12V-transformed NIH 3T3 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-pAkt, anti-Akt, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Seed H-rasG12V-transformed NIH 3T3 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) or DMSO for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.

-

Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use separate membranes for different antibody sets.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

NMR Spectroscopy for Protein-Ligand Interaction

This protocol provides a general framework for using 1H-15N HSQC NMR to map the binding site of a small molecule like Kobe2601 on a protein like H-Ras.

-

Reagents and Materials:

-

15N-labeled H-Ras protein (e.g., H-RasT35S·GppNHp) in NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 10% D2O)

-

Kobe2601 (or other water-soluble analog) dissolved in a compatible solvent (e.g., d6-DMSO)

-

NMR tubes

-

-

Procedure:

-

Prepare a sample of 15N-labeled H-Ras at a suitable concentration for NMR (e.g., 0.1-0.5 mM).

-

Acquire a 1H-15N HSQC spectrum of the apo-protein. This serves as the reference spectrum.

-

Prepare a concentrated stock solution of the ligand (Kobe2601).

-

Add a small volume of the ligand stock solution to the protein sample to achieve a specific protein:ligand molar ratio (e.g., 1:1, 1:2, 1:5).

-

Acquire a 1H-15N HSQC spectrum of the protein-ligand complex.

-

Repeat step 4 and 5 for a titration series with increasing ligand concentrations.

-

Overlay the spectra from the titration series with the reference spectrum.

-

Analyze the chemical shift perturbations (CSPs) and line broadening of the backbone amide signals. Residues with significant CSPs or line broadening are likely at or near the binding interface.

-

Map the perturbed residues onto the 3D structure of H-Ras to identify the binding site.

-

Conclusion

This compound represents a promising class of Ras inhibitors that function through a direct-binding mechanism to disrupt Ras-effector interactions. While a high-resolution crystal structure of the this compound-Ras complex remains to be determined, NMR studies with a close analog have provided significant insights into the structural basis of its inhibitory activity. The compound binds to a key pocket on the Ras surface, sterically hindering the binding of downstream effectors and thereby inhibiting multiple oncogenic signaling pathways. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of Ras biology and cancer drug discovery, providing a foundation for the further development of this and other novel Ras inhibitors.

References

- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Initial Characterization of Kobe2602: A Ras-Effector Interaction Inhibitor in Cancer Cell Lines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kobe2602 is a small-molecule inhibitor identified through in silico screening designed to disrupt the interaction between Ras GTPases and their downstream effectors. This document provides a comprehensive technical overview of the initial characterization of this compound, summarizing its effects on various cancer cell lines, particularly those harboring Ras mutations. Detailed methodologies for key in vitro and in vivo experiments are provided, along with a summary of its inhibitory activities. The primary mechanism of this compound involves the direct inhibition of the H-Ras·GTP binding to the c-Raf-1 Ras-binding domain, leading to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival.

Introduction

The Ras family of small GTPases, including H-Ras, K-Ras, and N-Ras, function as critical molecular switches in intracellular signaling.[1] These proteins cycle between an active GTP-bound state and an inactive GDP-bound state to regulate pathways involved in cell growth, differentiation, and apoptosis.[1] Aberrant Ras activation, often due to mutations that lock Ras in the GTP-bound state, is a frequent driver in a wide range of human cancers, making it a prime target for therapeutic intervention.[1]

This compound emerged from a computer-assisted similarity search as an analog of the parent compound Kobe0065, which was discovered through an in silico docking screen.[2] This guide details the preclinical data and methodologies used to characterize this compound as a Ras inhibitor with antitumor properties.

Mechanism of Action

This compound functions as a selective Ras inhibitor by directly blocking the binding of active, GTP-bound H-Ras to its effector protein, c-Raf-1.[1] This inhibitory action disrupts the canonical Ras-Raf-MEK-ERK signaling cascade, a critical pathway for cell proliferation. The binding of this compound to Ras·GTP prevents the recruitment of c-Raf-1 to the cell membrane and its subsequent activation, leading to a reduction in the phosphorylation of downstream kinases MEK and ERK.[2] Furthermore, the inhibitory effects of this compound extend to other Ras-mediated pathways, including the PI3K/Akt and RalA signaling cascades.[2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value (µM) | Description |

| Ki | 149 ± 55 | Inhibitory constant for the binding of H-Ras·GTP to c-Raf-1.[2] |

Table 2: Cellular Inhibitory Activity of this compound

| Assay Type | Cell Line | IC50 (µM) | Description |

| Anchorage-Independent Growth | H-rasG12V-transformed NIH 3T3 | 1.4 | Inhibition of colony formation in soft agar.[2][3] |

| Anchorage-Dependent Growth | H-rasG12V-transformed NIH 3T3 | 2 | Inhibition of cell proliferation in the presence of 2% FBS.[2][3] |

| Sos-mediated Nucleotide Exchange | In vitro assay | ~100 | Weak inhibition of the GEF activity of Sos.[2] |

Table 3: Efficacy of this compound in Cancer Cell Lines with Ras Mutations

| Cell Line | Cancer Type | Ras Mutation | Effect |

| SW480 | Colon Carcinoma | K-rasG12V | Inhibition of colony formation and in vivo tumor growth.[2] |

| PANC-1 | Pancreatic Cancer | K-rasG12V | Inhibition of colony formation.[2] |

| EJ-1 | Bladder Cancer | H-rasG12V | Inhibition of colony formation. |

| HT1080 | Fibrosarcoma | N-rasQ61L | Inhibition of colony formation.[2] |

| DLD-1 | Colorectal Adenocarcinoma | K-rasG13D | Inhibition of colony formation.[2] |

| HCT116 | Colorectal Carcinoma | K-rasG13D | Inhibition of colony formation.[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory procedures and the information available from the primary research.

In Vitro Ras-Raf Binding Assay (GST Pull-Down)

This assay is used to determine the inhibitory effect of this compound on the direct interaction between Ras and the Ras-binding domain (RBD) of Raf.

-

Protein Expression and Purification:

-

Express GST-tagged Raf-1 RBD in E. coli and purify using glutathione-Sepharose beads.

-

Prepare cell lysates containing activated H-Ras·GTP from cells overexpressing a constitutively active H-Ras mutant (e.g., H-RasG12V).

-

-

Binding Reaction:

-

Incubate the purified GST-Raf-1 RBD bound to glutathione-Sepharose beads with the H-Ras·GTP containing cell lysate.

-

In parallel, set up reactions including various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for protein binding.

-

-

Washing and Elution:

-

Wash the beads several times with a cold lysis/wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using a primary antibody specific for H-Ras to detect the amount of H-Ras that was pulled down by the GST-Raf-1 RBD.

-

Quantify the band intensities to determine the dose-dependent inhibition by this compound.

-

Anchorage-Independent Growth Assay (Soft Agar Colony Formation)

This assay assesses the ability of this compound to inhibit the transformed phenotype of cancer cells.

-

Preparation of Agar Layers:

-

Prepare a base layer of 0.5-0.6% agar in cell culture medium in 6-well plates and allow it to solidify.

-

Prepare a top layer of 0.3-0.4% agar in cell culture medium.

-

-

Cell Seeding:

-

Trypsinize and count the desired cancer cells (e.g., H-rasG12V-transformed NIH 3T3 cells).

-

Resuspend the cells in the top agar solution at a density of 5,000-10,000 cells per well.

-

Add various concentrations of this compound or a vehicle control to the cell-agar suspension.

-

Plate the cell-agar suspension on top of the base agar layer.

-

-

Incubation and Staining:

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with medium containing the respective concentrations of this compound twice a week.

-

After the incubation period, stain the colonies with a solution of crystal violet.

-

-

Quantification:

-

Count the number of colonies in each well using a microscope.

-

Calculate the IC50 value for this compound based on the reduction in colony number compared to the control.

-

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis in cells treated with this compound.

-

Cell Treatment:

-

Plate cells (e.g., H-rasG12V-transformed NIH 3T3 cells) and treat with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

-

-

Cell Staining:

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells in each treatment group.

-

Western Blot for Downstream Signaling

This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the Ras signaling pathway.

-

Cell Lysis:

-

Treat cells (e.g., NIH 3T3 cells expressing H-RasG12V) with this compound or a vehicle control for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of this compound.

-

In Vivo Tumor Xenograft Study

This study evaluates the antitumor activity of this compound in a mouse model.

-

Cell Implantation:

-

Subcutaneously implant human colon carcinoma SW480 cells (5 x 106 cells) into the flanks of female athymic nude mice.[2]

-

-

Tumor Growth and Treatment:

-

Monitoring and Endpoint:

-

Measure tumor volumes and mouse body weights regularly (e.g., twice a week).

-

The study endpoint is reached when tumors in the control group reach a predetermined size or after a specified duration of treatment.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition for the this compound-treated group compared to the control group.

-